4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with phenyl and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific benzoxazepine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClNO4 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C23H16ClNO4/c24-17-12-10-15(11-13-17)19(26)14-25-22(27)18-8-4-5-9-20(18)29-21(23(25)28)16-6-2-1-3-7-16/h1-13,21H,14H2 |
InChI Key |
QAOULGZMPLTKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.